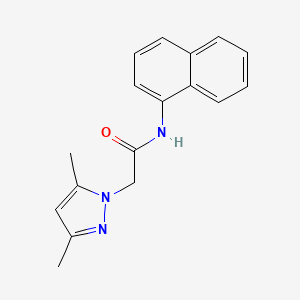
2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide, also known as DANA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is a derivative of pyrazole and naphthalene, which makes it a unique and promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide is not fully understood, but it is believed to interact with metal ions and other biomolecules in cells, leading to various physiological effects. In particular, 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide has been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit cell proliferation, and regulate the expression of certain genes. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide has been shown to have antioxidant properties, which may make it useful for preventing oxidative stress and related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide in lab experiments is its high sensitivity and specificity for detecting metal ions in biological samples. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide is its limited solubility in aqueous solutions, which may affect its effectiveness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide. One area of interest is the development of new synthetic methods for producing 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide and related compounds. Additionally, further investigation into the mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide and its potential applications in medicine and biochemistry is warranted. Finally, the development of new methods for detecting and quantifying 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide in biological samples may also be of interest.
Métodos De Síntesis
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide involves the reaction between 3,5-dimethylpyrazole and naphthalene-1-acetic acid, which results in the formation of the final product. This reaction is typically carried out in the presence of a catalyst such as triethylamine, and the yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide has been extensively studied for its potential applications in various scientific fields. In particular, it has been investigated for its role as a fluorescent probe for detecting metal ions such as copper and zinc in biological samples. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide has been explored for its potential as a therapeutic agent for treating cancer and other diseases.
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-10-13(2)20(19-12)11-17(21)18-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOAAWPNKYELTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[2-(difluoromethoxy)phenyl]-6-[(4-methoxycarbonylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455772.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B7455779.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)
![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)
![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)
![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)


![Azetidin-1-yl-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B7455866.png)
![ethyl 4-[(3-methyl-4-oxo-2-phenyl-4H-chromen-8-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B7455875.png)